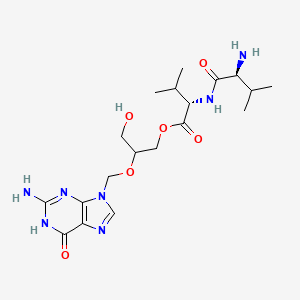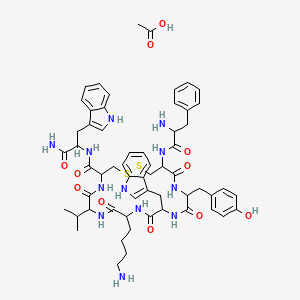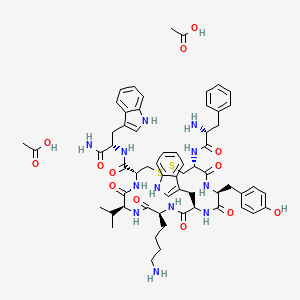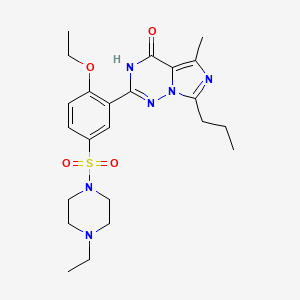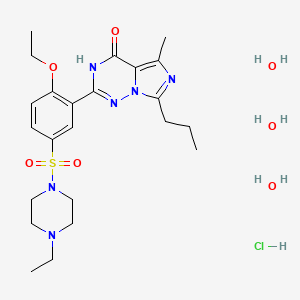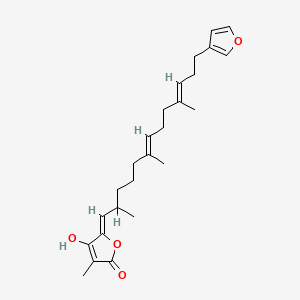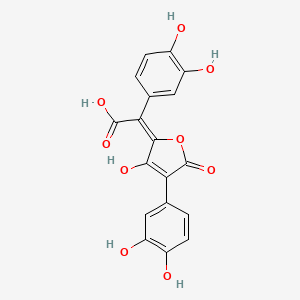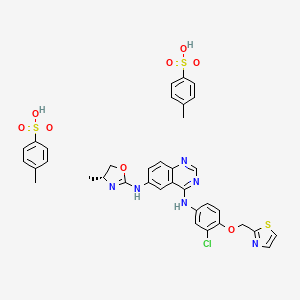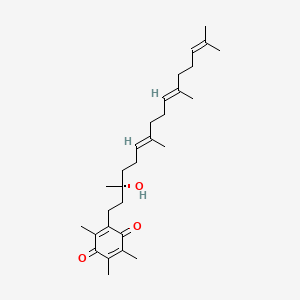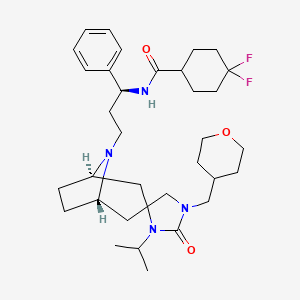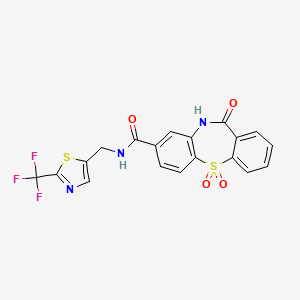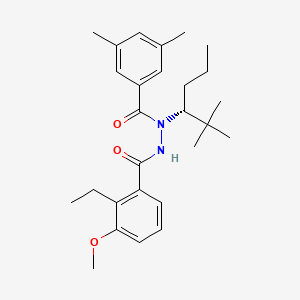
VPC-16606
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VPC-16606 is a potent and selective inhibitor of ERα-dependent cell growth and gene expression. VPC-16606 prevents the interaction between ERα-LBD and SRC-3 fusion proteins in a dose-dependent manner.
Applications De Recherche Scientifique
Predictive Checks in Nonlinear Mixed-Effects Models
Research on VPC-16606 includes its use in enhancing the diagnostic tools for mixed-effects models. The Visual Predictive Check (VPC) is a significant tool in evaluating population pharmacokinetics (PK) and pharmacodynamics (PKPD) models. A study by Bergstrand et al. (2011) in The AAPS Journal highlights the application of VPC-16606 in improving these models. The study focuses on the prediction-corrected VPC (pcVPC), which normalizes observed and simulated dependent variables based on typical population predictions, thereby offering more accurate diagnoses of model misspecifications, particularly in random effects models (Bergstrand, Hooker, Wallin, & Karlsson, 2011).
Virtual Porous Carbons
In another context, the term "VPC" refers to "virtual porous carbon", which relates to molecular models of nanoporous carbons used in various research fields. Biggs and Buts (2006) in Molecular Simulation discuss the development and application of these models in studying adsorbates in nanoporous carbons and their use in assessing multi-isotherm methods for determining fractal dimensions. This study provides insights into the fundamental study of diffusion in nanoporous carbons, relevant for various scientific applications (Biggs & Buts, 2006).
Virtual Pharmaceutical Companies
Research by Forster et al. (2014) in Drug Discovery Today explores virtual pharmaceutical companies (VPCs), a concept in pharmaceutical development collaborations. These VPCs are composed of teams of experienced managers and differ from traditional R&D companies. This study presents the characteristics of VPCs and suggests modes of collaboration, including investing, which could be beneficial for big pharmaceutical companies (Forster, Stegmaier, Spycher, & Seeger, 2014).
Extensions to Visual Predictive Checks
An article by Post et al. (2008) in the Journal of Pharmacokinetics and Pharmacodynamics extends the VPC concept. This study introduces the Quantified Visual Predictive Check (QVPC) and the Bootstrap Visual Predictive Check (BVPC), which provide more objective evaluations of model performance. The QVPC visualizes the distribution of observations above and below the predicted median, while the BVPC weighs the predicted median against percentiles from observed data, enhancing model evaluation accuracy (Post, Freijer, Ploeger, & Danhof, 2008).
Propriétés
Numéro CAS |
2027540-49-2 |
|---|---|
Nom du produit |
VPC-16606 |
Formule moléculaire |
C17H13ClN2O2S |
Poids moléculaire |
344.81 |
Nom IUPAC |
(Z)-N-(2-Chlorophenyl)-N'-(7-methyl-3-oxobenzo[b]thiophen-2(3H)-ylidene)acetohydrazide |
InChI |
InChI=1S/C17H13ClN2O2S/c1-10-6-5-7-12-15(22)17(23-16(10)12)19-20(11(2)21)14-9-4-3-8-13(14)18/h3-9H,1-2H3/b19-17- |
Clé InChI |
KXLNYDWQXSNLPB-ZPHPHTNESA-N |
SMILES |
CC(N(C1=CC=CC=C1Cl)/N=C2C(C3=CC=CC(C)=C3S/2)=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
VPC-16606; VPC16606; VPC 16606 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



